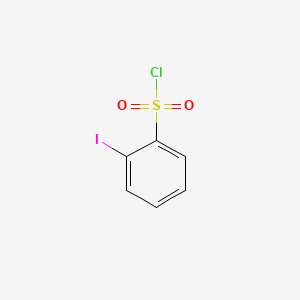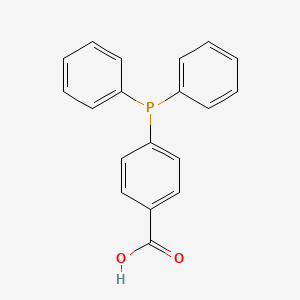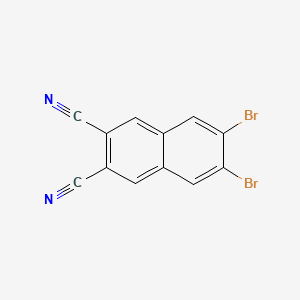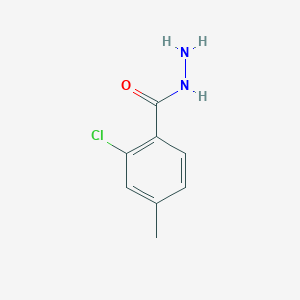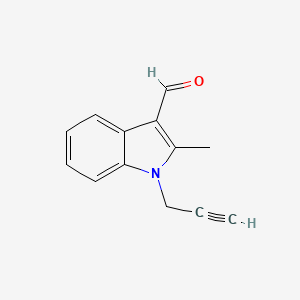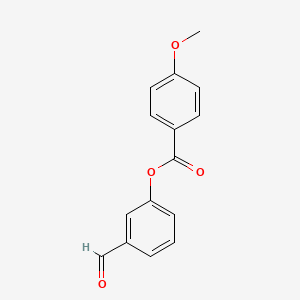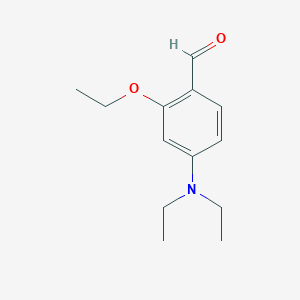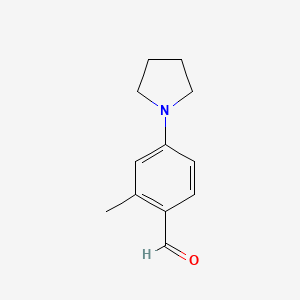
1-乙炔基-4-异丙基苯
描述
1-Ethynyl-4-isopropylbenzene is a derivative of ethynylbenzene, a compound characterized by the presence of an ethynyl group attached to a benzene ring. The specific structure of 1-ethynyl-4-isopropylbenzene includes an isopropyl group substituted at the para position relative to the ethynyl group. While the provided papers do not directly discuss 1-ethynyl-4-isopropylbenzene, they offer insights into the behavior of ethynylbenzene and its derivatives, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of ethynylbenzene derivatives can be complex, involving multiple steps and careful control of reaction conditions. For example, the synthesis of metallo-diethynylbenzenes involves alkyne-metathesis methodology and can lead to metal-containing poly(phenyleneethynylene)s, which are redox-active . Although the synthesis of 1-ethynyl-4-isopropylbenzene is not explicitly described, similar synthetic strategies may be employed, with the isopropyl group introduced through electrophilic aromatic substitution or other suitable methods.
Molecular Structure Analysis
The molecular structure of ethynylbenzene derivatives is crucial in determining their physical and chemical properties. X-ray diffraction data has been used to solve the crystal structures of several para-substituted ethynylbenzene derivatives, revealing the presence of intermolecular interactions such as C–H⋯O hydrogen bonds and C–H⋯π interactions . These interactions can influence the packing and stability of the crystals, which may also be relevant for 1-ethynyl-4-isopropylbenzene.
Chemical Reactions Analysis
Ethynylbenzene and its derivatives undergo various chemical reactions, including polymerization and addition reactions. For instance, the polymerization of 1,4-diethynylbenzene on a Cu(111) surface results in disordered covalent networks . Additionally, the pyrolysis of ethynylbenzene leads to a complex mixture of reaction products, including phenylnaphthalenes and phenylindenes, with the reaction pathway influenced by the presence of hydrogen atoms . These findings suggest that 1-ethynyl-4-isopropylbenzene may also participate in similar reactions, potentially yielding a range of polymeric or cyclic products.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethynylbenzene derivatives are influenced by their molecular structure. For example, a polyacetylene derivative synthesized from 1-ethynyl-4-phenoxybenzene exhibits characteristic UV-visible absorption and photoluminescence spectra, indicative of its conjugated polymer backbone . The presence of substituents can alter these properties, and thus, 1-ethynyl-4-isopropylbenzene would be expected to have its unique set of physical and chemical characteristics, potentially including distinct optical and electronic properties.
科学研究应用
聚合研究
- 表面聚合:在Cu(111)表面研究了类似化合物如1,4-二乙炔基苯的聚合。这涉及创建无序共价网络,突显了这类化合物在创造新材料或涂层方面的潜力(Eichhorn, Heckl, & Lackinger, 2013)。
化学反应和动力学
- 氧化二聚化:对乙炔基苯的氧化二聚化动力学的研究提供了有关反应机制的见解,这可能与1-乙炔基-4-异丙基苯相关(Meinders, Prak, & Challa, 1977)。
汽液平衡研究
- 二元混合物中的汽液平衡:涉及异丙基苯与二氧化碳形成二元混合物的研究提供了关键数据,这些数据可以推断出在类似条件下了解1-乙炔基-4-异丙基苯的行为(Bamberger, Schmelzer, Walther, & Maurer, 1994)。
高压多晶形态
- 乙炔基苯的高压多晶形态:在高压下研究乙炔基苯的多晶形态,可以揭示类似化合物在不同环境条件下的结构行为(Dziubek, Podsiadło, & Katrusiak, 2007)。
热解和热转化
- 烃类的热转化:研究了乙炔基苯的热解,这可以与1-乙炔基-4-异丙基苯相关联,以了解各种烃衍生物的形成。这种研究有助于理解类似化合物的热稳定性和分解途径(Hofmann et al., 1995)。
氧化脱氢研究
- 烷基苯的氧化脱氢:对异丙基苯和其他烷基苯的氧化脱氢研究可能提供关于1-乙炔基-4-异丙基苯在特定催化条件下潜在氧化行为的见解(Bautista et al., 1989)。
安全和危害
The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors and using it only in well-ventilated areas .
属性
IUPAC Name |
1-ethynyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-4-10-5-7-11(8-6-10)9(2)3/h1,5-9H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODCGGILXPHCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945832 | |
| Record name | 1-Ethynyl-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-isopropylbenzene | |
CAS RN |
23152-99-0 | |
| Record name | 1-Ethynyl-4-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23152-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23152-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1298460.png)

